D77
Overview
Description
D77 is a benzoic acid derivative that functions as a novel anti-Human Immunodeficiency Virus-1 inhibitor. It targets the interaction between the viral protein integrase and the cellular protein Lens Epithelium-Derived Growth Factor/p75. This interaction is crucial for the integration of viral Deoxyribonucleic Acid into the host chromosome, an essential step in the Human Immunodeficiency Virus-1 life cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D77 involves multiple steps, starting from benzoic acid derivatives. The key steps include bromination, thiazolidinone formation, and subsequent coupling reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, continuous monitoring of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzoic acid derivative, converting them to alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the bromine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
D77 has significant applications in scientific research, particularly in the field of virology and drug discovery:
Chemistry: this compound serves as a model compound for studying the interactions between small molecules and viral proteins.
Biology: It is used to investigate the role of integrase and Lens Epithelium-Derived Growth Factor/p75 in the Human Immunodeficiency Virus-1 life cycle.
Medicine: this compound is a potential lead compound for developing new anti-Human Immunodeficiency Virus-1 drugs. .
Mechanism of Action
D77 exerts its effects by specifically binding to the integrase catalytic core domain of Human Immunodeficiency Virus-1. This binding disrupts the interaction between integrase and Lens Epithelium-Derived Growth Factor/p75, preventing the integration of viral Deoxyribonucleic Acid into the host genome. Molecular docking studies and surface plasmon resonance binding assays have elucidated the binding mode of this compound, highlighting its high specificity and potency .
Comparison with Similar Compounds
CHIBA-3003: Another inhibitor targeting the integrase-Lens Epithelium-Derived Growth Factor/p75 interaction.
Atorvastatin: Although primarily a cholesterol-lowering drug, it has shown potential in inhibiting Human Immunodeficiency Virus-1 replication by targeting similar pathways
Uniqueness of D77: this compound is unique due to its high specificity and potency in inhibiting the integrase-Lens Epithelium-Derived Growth Factor/p75 interaction. Unlike other compounds, this compound has been extensively studied for its binding mode and mechanism of action, making it a valuable lead compound for further drug development .
Properties
IUPAC Name |
4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrNO7S/c1-2-36-23-12-20(21(29)14-24(23)37-16-17-8-10-19(11-9-17)27(33)34)13-25-26(32)30(28(35)38-25)15-22(31)18-6-4-3-5-7-18/h3-14H,2,15-16H2,1H3,(H,33,34)/b25-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYMVECXXFVCGS-MXAYSNPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrNO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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